![molecular formula C19H18FN7O B2370343 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034376-74-2](/img/structure/B2370343.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H18FN7O and its molecular weight is 379.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The compound, also known as N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest . The compound’s cytotoxic activities were found to be superior against MCF-7 and HCT-116 cell lines .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines, particularly MCF-7 and HCT-116 . It was found to induce cell cycle arrest and apoptosis in these cells .
Biologische Aktivität
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazolo moiety,
- A pyrazole backbone,
- A fluorophenyl group.
This unique combination contributes to its biological activity and selectivity for specific targets.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of receptor tyrosine kinases, particularly the AXL receptor. Inhibition of AXL has been linked to the modulation of various signaling pathways that are crucial in cancer progression and metastasis .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Compounds derived from pyrazole structures have shown IC50 values in the low micromolar range against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Example 1 | MCF7 | 0.01 |
Example 2 | NCI-H460 | 0.03 |
Example 3 | SF-268 | 31.5 |
Anti-inflammatory Effects
In addition to anticancer properties, triazolo and pyrazole derivatives have been recognized for their anti-inflammatory activities. These compounds can inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, these compounds have also shown promise in:
- Antiparasitic activity,
- Antifungal properties,
demonstrating a broad spectrum of biological activity .
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Study on AXL Inhibition : Research indicated that compounds targeting AXL receptor tyrosine kinase significantly reduced tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
- Pyrazole Derivatives : In a series of experiments, pyrazole derivatives were shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent tumor regression .
- Comparative Studies : Various derivatives were compared for their potency against standard chemotherapeutics. Some showed enhanced efficacy with lower toxicity profiles compared to conventional agents like doxorubicin .
Wissenschaftliche Forschungsanwendungen
Case Studies
Several studies have highlighted the anticancer potential of related compounds:
- Study on MCF7 Cell Lines : A derivative similar to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide was tested against MCF7 breast cancer cells, showing significant growth inhibition with an IC50 value of approximately 3.79 µM .
- Aurora-A Kinase Inhibition : Another study reported that a related pyrazole compound inhibited Aurora-A kinase with an IC50 of 0.067 µM, indicating strong potential for targeting cell cycle regulation in cancer therapy .
Anti-inflammatory Properties
Beyond anticancer applications, compounds featuring the pyrazole and triazole motifs have also been investigated for their anti-inflammatory properties:
- Cytokine Modulation : Research suggests that these compounds can modulate cytokine production, thereby reducing inflammation in various models of inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound:
Structural Feature | Effect on Activity |
---|---|
Triazole Ring | Enhances binding affinity to target proteins |
Pyrazole Core | Increases potency against cancer cell lines |
Fluorophenyl Group | Improves pharmacokinetic properties |
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN7O/c1-26-17(9-16(25-26)14-4-6-15(20)7-5-14)18(28)21-8-2-3-13-10-22-19-23-12-24-27(19)11-13/h4-7,9-12H,2-3,8H2,1H3,(H,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTZROKLQPBYOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.